molecular formula C7H6FNO B1676559 3-Fluorobenzamide CAS No. 455-37-8

3-Fluorobenzamide

Cat. No.: B1676559
CAS No.: 455-37-8
M. Wt: 139.13 g/mol
InChI Key: YPIGHNIIXYSPKF-UHFFFAOYSA-N
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Description

3-Fluorobenzamide is an organic compound with the molecular formula FC₆H₄CONH₂ It is a derivative of benzamide where a fluorine atom is substituted at the third position of the benzene ring

Preparation Methods

3-Fluorobenzamide can be synthesized through several methods:

    Intermolecular Fluorination: This method involves the direct fluorination of benzamide using hydrogen fluoride.

    Fluorosulfonylation: Another method involves the reaction of benzamide with fluorosulfonyl compounds.

    Industrial Production: On an industrial scale, this compound can be produced by reacting benzamide with hydrogen fluoride in the presence of a catalyst.

Chemical Reactions Analysis

3-Fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-fluorobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 3-fluorobenzylamine. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3-Fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Fluorobenzamide can be compared with other fluorinated benzamides:

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms substituted at different positions on the benzene ring.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar to the previous compound, this one has fluorine atoms at the second and fourth positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGHNIIXYSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20196535
Record name m-Fluorobenzamide
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Molecular Weight

139.13 g/mol
Source PubChem
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CAS No.

455-37-8
Record name 3-Fluorobenzamide
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Record name 3-Fluorobenzamide
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Record name 3-Fluorobenzamide
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Record name m-Fluorobenzamide
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Record name m-fluorobenzamide
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Synthesis routes and methods

Procedure details

Into a stirred solution of m-fluorobenzoyl chloride (15.9 g, 0.10 mole) in benzene (200 ml) at 5° C. is bubbled anhydrous ammonia gas for 30 minutes. A white solid precipitates and the reaction mixture is allowed to stir at room temperature overnight. The white solid is removed by filtration and then triturated with water. The solid is dried to afford 10 g of m-fluoroenzamide, mp 130°-33° C. Elemental analysis calculated. for C7H6FNO: C, 60.40; H, 4.34; F, 13.66; N, 10.08. Found: C, 59.97; H, 4.43; F, 13.86; N, 10.39.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Fluorobenzamide?

A1: this compound (C7H6FNO) has a molecular weight of 139.13 g/mol. While the provided abstracts don't contain detailed spectroscopic data, this information can be found in chemical databases or through techniques like NMR and IR spectroscopy.

Q2: How does the structure of this compound relate to its activity?

A2: [] Researchers investigating 2-amino-4-phenylthiazole derivatives containing a this compound moiety found that the presence of this group contributed to potent antitumor effects, particularly against HT29 and A549 cancer cell lines. This suggests that the this compound group plays a role in binding interactions with potential target proteins. Additionally, in a study exploring KPC-2 β-lactamase inhibitors, N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamide exhibited promising ligand efficiency. [, ] This highlights the potential for modifications on the benzamide ring to influence binding affinity and inhibitory activity.

Q3: Are there any studies on the polymorphism of this compound and its impact on material properties?

A3: Yes, research has shown that this compound can exist in polymorphic forms, and these forms exhibit different mechanical properties. [] For instance, one study identified five polymorphic forms of N-(3-ethynylphenyl)-3-fluorobenzamide. Notably, Form II exhibited lower hardness and elastic modulus compared to Forms I and III. These differences were attributed to variations in crystal packing and intermolecular interactions, highlighting the influence of polymorphism on material properties. []

Q4: Has this compound been investigated in the context of solid solutions?

A4: Yes, this compound has been studied for its ability to form solid solutions with other compounds, such as benzamide. [] This research explored the concept of polymorphic solid solutions in molecular crystals, demonstrating that the stability of different polymorphic forms can be altered through the formation of solid solutions. This highlights the complex interplay between solid-state properties and molecular interactions. []

Q5: What are the potential applications of this compound in medicinal chemistry?

A5: Research suggests that this compound derivatives hold promise as potential anticancer and antibacterial agents. [] Specifically, compounds containing the this compound moiety demonstrated activity against human colon and lung cancer cell lines, as well as some bacterial strains. [] This highlights the potential for further development and optimization of this compound derivatives as therapeutic agents.

Q6: Are there computational studies exploring the properties and interactions of this compound?

A6: While specific details on computational modeling of this compound are not provided in the abstracts, researchers have employed in silico screening to identify potential KPC-2 β-lactamase inhibitors containing the this compound group. [, ] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, are being utilized to study its interactions and guide the design of novel derivatives.

Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?

A7: Various analytical techniques have been used to study this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of synthesized compounds. []
  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the molecular weight and formula of synthesized compounds. []
  • X-ray Crystallography: Employed to analyze the crystal structures and understand polymorphism in this compound derivatives. [, , ]

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